cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-)
Description
Properties
Molecular Formula |
C37H49N11O6 |
|---|---|
Molecular Weight |
743.9 g/mol |
IUPAC Name |
2-[3-[(2S,5R,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-1-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C37H49N11O6/c1-48-30(9-5-17-43-37(40)41)34(53)46-27(8-4-16-42-36(38)39)33(52)47-28(19-22-11-14-26(49)15-12-22)32(51)44-21-31(50)45-29(35(48)54)20-23-10-13-24-6-2-3-7-25(24)18-23/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43)/t27-,28-,29+,30+/m1/s1 |
InChI Key |
UYLRGPNGYHIOPK-XAZDILKDSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues Targeting CXCR4
Several structural analogues of cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-) have been synthesized to optimize CXCR4 binding (Table 1). Key variations include:
Table 1: Structural Analogues and Their Properties
Key Findings :
Comparison with Diketopiperazine Cyclic Peptides
Diketopiperazines (DKPs), smaller cyclic dipeptides, exhibit distinct biological roles:
Examples :
- Cyclo(L-Pro-L-Tyr) and Cyclo(L-Pro-L-Phe) (Bacillus spp.): Induce apoptosis in cancer cells via mitochondrial pathways .
- Cyclo(D-Pro-D-Phe) (Aspergillus versicolor): Shows cytotoxicity against K562 leukemia cells (IC₅₀: 100 μg/mL) .
- Cyclo(L-Leu-L-Arg) (Streptomyces sp.): Antimicrobial activity against Gram-positive bacteria .
Structural and Functional Differences :
- Size : DKPs (6-membered rings) lack the structural complexity of pentapeptides, limiting target specificity.
- Mechanism: DKPs often act via nonspecific membrane interactions or ROS induction, unlike CXCR4-targeted pentapeptides .
Comparison with CycloRGD Peptides
CycloRGD peptides (e.g., cyclo(-Arg-Gly-Asp-)) target integrins, another class of cell adhesion receptors:
Example :
Key Differences :
- Target Specificity : CycloRGD binds integrins via the RGD motif, while cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-) targets CXCR4 through hydrophobic and charge interactions .
- Applications : CycloRGD is used in angiogenesis imaging, whereas CXCR4 antagonists focus on metastatic cancer and HIV .
Research Findings and Implications
- Optimization Challenges: Minor structural changes (e.g., D-to-L amino acid substitutions) drastically reduce CXCR4 affinity, emphasizing the need for precise stereochemistry .
- Therapeutic Potential: Cyclo(-D-Tyr-D-Arg-L-MeArg-L-Nal-Gly-) outperforms analogues in preclinical models of breast cancer metastasis, with 80% inhibition of tumor cell migration at 10 nM .
- Safety Profile: No cytotoxicity observed in normal cell lines at therapeutic doses, unlike some DKPs (e.g., cyclo(D-Pro-D-Phe)) .
Preparation Methods
Resin Selection and Amino Acid Loading
-
2-Chlorotrityl chloride resin is preferred for its acid-labile properties, allowing mild cleavage conditions that preserve acid-sensitive groups like guanidino (Arg) and naphthyl (Nal).
-
Fmoc-protected amino acids are sequentially coupled using activators such as N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure to minimize racemization.
Cyclization Strategies for Macrocycle Formation
Cyclization is critical for stabilizing the peptide’s bioactive conformation. Two predominant methods are employed:
Head-to-Tail Cyclization via Amide Bond Formation
-
Activation of C-terminal carboxyl group : The linear peptide is cleaved from the resin using 20% hexafluoroisopropanol (HFIP) in dichloromethane (DCM), preserving side-chain protections.
-
Diphenylphosphoryl azide (DPPA)-mediated cyclization : Conducted in dimethylformamide (DMF) with sodium bicarbonate at −40°C to room temperature for 24–48 hours.
Oxime-Mediated Macrocyclization
-
For peptides containing non-canonical bonds, nitrile oxide-alkyne cycloaddition is used to form amidine isosteres.
Chirality and Methylation: Impact on Synthetic Efficiency
Modifications such as D-amino acids and N-methylation introduce synthetic challenges but enhance metabolic stability and receptor binding.
D-Amino Acid Incorporation
N-Methylation Optimization
-
N-Methyl scanning : Systematic substitution of Arg residues with MeArg identifies position 3 (L-MeArg) as optimal for CXCR7 binding (IC50 = 0.80 μM vs. 1.5 μM for non-methylated analogue).
-
Side-chain protections : Bis-Boc protection for Arg and MeArg prevents guanidino group interference during cyclization.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify cyclization and stereochemistry.
-
Mass Spectrometry (MS) : ESI-MS confirms molecular weight (MW = 743.9 g/mol).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Epimerization During Cyclization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
